(2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-benzyl)-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13733028
Molecular Formula: C18H20BrClN2O3
Molecular Weight: 427.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20BrClN2O3 |
|---|---|
| Molecular Weight | 427.7 g/mol |
| IUPAC Name | tert-butyl N-(2-bromo-5-chloropyridin-3-yl)-N-[(4-methoxyphenyl)methyl]carbamate |
| Standard InChI | InChI=1S/C18H20BrClN2O3/c1-18(2,3)25-17(23)22(15-9-13(20)10-21-16(15)19)11-12-5-7-14(24-4)8-6-12/h5-10H,11H2,1-4H3 |
| Standard InChI Key | CKWBEICXFWNDGQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)OC)C2=C(N=CC(=C2)Cl)Br |
| Canonical SMILES | CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)OC)C2=C(N=CC(=C2)Cl)Br |
Introduction
The compound (2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-benzyl)-carbamic acid tert-butyl ester is a complex organic molecule that combines elements of pyridine, benzyl, and carbamate functionalities. This article aims to provide a comprehensive overview of this compound, including its chemical structure, synthesis methods, potential applications, and relevant research findings.
Synthesis Methods
The synthesis of such a compound typically involves multiple steps, including the formation of the pyridine core, attachment of the benzyl group, and introduction of the carbamate functionality. A general approach might involve:
-
Pyridine Core Synthesis: Starting with a pyridine derivative, bromination and chlorination reactions can be used to introduce the necessary halogens.
-
Benzyl Group Attachment: The 4-methoxy-benzyl group can be attached via a nucleophilic substitution or a reductive amination reaction.
-
Carbamate Formation: The carbamic acid tert-butyl ester group can be introduced using a carbamoylation reaction with a suitable carbamoylating agent.
Potential Applications
Compounds with similar structures are often explored for their biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of a pyridine ring and a carbamate group suggests potential for interaction with biological targets, although specific applications for this exact compound are not detailed in the available literature.
Research Findings
While specific research findings on (2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-benzyl)-carbamic acid tert-butyl ester are not available, related compounds have shown promise in various biological assays. For instance, pyridine derivatives are known for their versatility in medicinal chemistry, and carbamates are used in drug design due to their ability to form hydrogen bonds with biological targets.
Data Tables
Given the lack of specific data on this compound, we can consider a general table for similar compounds:
| Compound Component | Functionality |
|---|---|
| Pyridine Core | Biological Target Interaction |
| Benzyl Group | Lipophilicity Enhancement |
| Carbamate Group | Hydrogen Bonding Capability |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume